N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide
Description
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylaminoethyl group, a fluorophenyl group, and a carboxamide group.
Properties
IUPAC Name |
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-13-10-17(22-25(13)16-6-4-14(19)5-7-16)18(26)21-15-11-20-24(12-15)9-8-23(2)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVVOJROMZBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CN(N=C3)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylaminoethyl group, the fluorophenyl group, and finally the carboxamide group. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography. The process must also adhere to safety and environmental regulations to ensure safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-chlorophenyl)-5-methylpyrazole-3-carboxamide
- N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-bromophenyl)-5-methylpyrazole-3-carboxamide
Uniqueness
The uniqueness of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or improve its stability compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
